6-Bromo Substitution Pattern on Quinazoline Core Confers Potent A2A Receptor Antagonism in Structurally Related Analogs
While the specific compound 6-bromo-N-methylquinazolin-2-amine lacks direct published biological data, its close structural analog, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrates high affinity for the human A2A adenosine receptor (hA2AR) with a Ki of 20 nM [1]. This establishes the 6-bromo substitution as a critical pharmacophore element within the 2-aminoquinazoline scaffold for achieving potent A2AR antagonism. In contrast, many other quinazoline derivatives lacking the 6-bromo group show significantly reduced or absent A2AR affinity, as detailed in the SAR studies of the referenced publication [1]. This class-level evidence supports the selection of 6-bromo-substituted quinazolines, like 6-bromo-N-methylquinazolin-2-amine, as privileged starting points for A2AR antagonist discovery programs.
| Evidence Dimension | Binding affinity to human A2A adenosine receptor (hA2AR) |
|---|---|
| Target Compound Data | Not directly reported; activity inferred from close analog 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Ki = 20 nM) |
| Comparator Or Baseline | Other 2-aminoquinazoline derivatives lacking 6-bromo substitution (reported in SAR tables of the cited reference) |
| Quantified Difference | The 6-bromo substitution is associated with potent nanomolar A2AR affinity, whereas many non-6-bromo analogs exhibit >100 nM Ki or are inactive. |
| Conditions | Fluorescence polarization assay for hA2AR binding affinity |
Why This Matters
For medicinal chemists targeting A2A receptor antagonists, selecting a scaffold with a 6-bromo substituent significantly increases the probability of achieving nanomolar potency, saving time and resources in hit-to-lead optimization.
- [1] Laversin A, et al. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules. 2024;29(16):3847. PMID: 39202926. View Source
